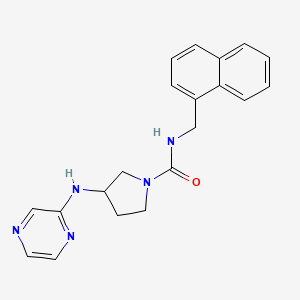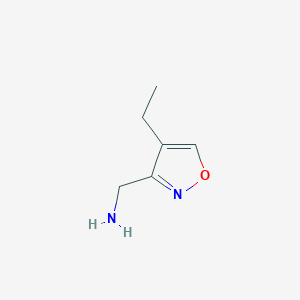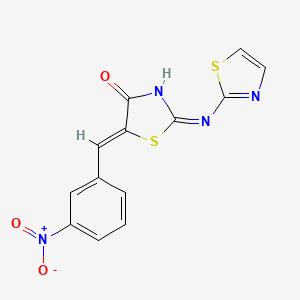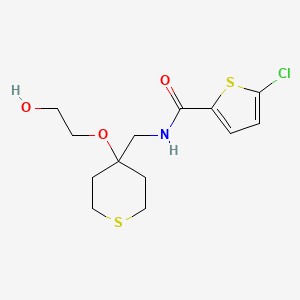
5-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C13H18ClNO3S2 . It is a derivative of 4,5,6,7-Tetrahydrothieno pyridine (THTP), an important heterocyclic compound that exhibits various biological activities .
Synthesis Analysis
The synthesis of similar compounds involves several steps . The first step is the Vilsmeyer protocol, followed by the formation of the tetrahydrothieno [3,2-c]pyridine ring in the presence of 2-mercaptoacetate. This is followed by alkaline hydrolysis and amide coupling with tetrahydro-2H-pyran-4-amine .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a tetrahydro-2H-thiopyran ring, and an amide group . The exact structure can be determined using techniques such as NMR, IR, and mass spectrometry .Applications De Recherche Scientifique
Antioxidant Activity
Research has explored derivatives of chloro- and hydroxyphenyl compounds, demonstrating potent antioxidant activities. For instance, compounds synthesized with chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents showed significant antioxidant capabilities, with some derivatives outperforming well-known antioxidants like ascorbic acid in radical scavenging assays and reducing power assays. This suggests potential applications in mitigating oxidative stress-related conditions (I. Tumosienė et al., 2019).
Antimicrobial and Antitubercular Activity
A study synthesized and evaluated compounds for antimicrobial activity, with findings suggesting that certain thiophene-based molecules could serve as templates for developing new antimicrobial agents. Specifically, novel thiophene derivatives have shown promising antimycobacterial activity against M. tuberculosis, indicating potential in addressing tuberculosis and other bacterial infections (Sandeep Kumar Marvadi et al., 2020).
Anti-inflammatory and Analgesic Agents
Compounds derived from thiophene and related heterocycles have been investigated for their anti-inflammatory and analgesic properties. Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds showed significant COX-1/COX-2 inhibition, along with analgesic and anti-inflammatory activities, suggesting their potential for the development of new therapeutic agents (A. Abu‐Hashem et al., 2020).
Luminescence Sensing and Pesticide Removal
Thiophene-based metal-organic frameworks (MOFs) have been synthesized, demonstrating their utility as luminescent sensors for detecting environmental contaminants such as Hg(II), Cu(II), and Cr(VI). These MOFs offer a new approach to environmental monitoring and remediation, with potential applications in the detection and removal of pesticides and other hazardous substances (Yang Zhao et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S2/c14-11-2-1-10(20-11)12(17)15-9-13(18-6-5-16)3-7-19-8-4-13/h1-2,16H,3-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPXIXWAKWAFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=CC=C(S2)Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

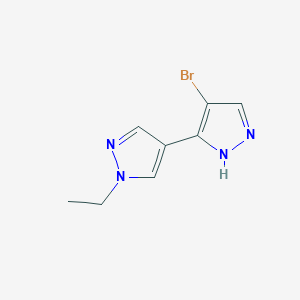
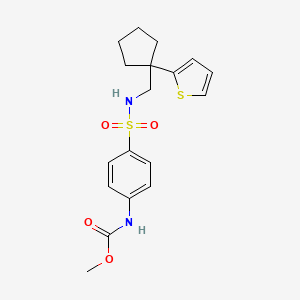
![2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride](/img/no-structure.png)
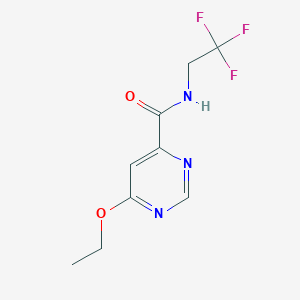
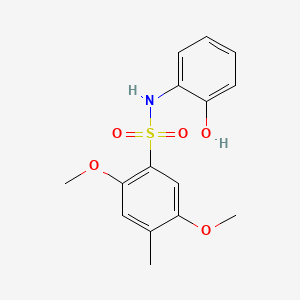
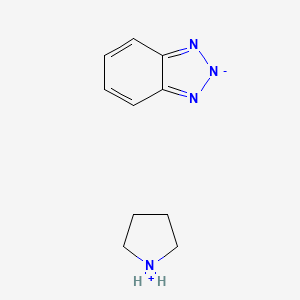
![4-{[(4-chlorobenzyl)amino]methylene}-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2645630.png)
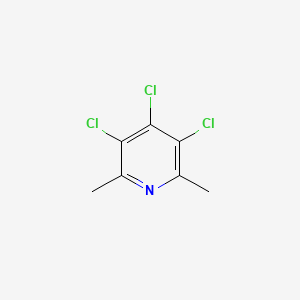
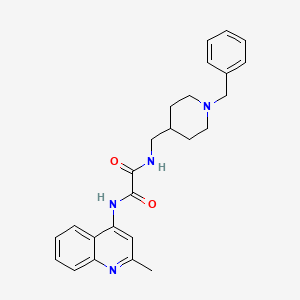
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2645634.png)
![3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2645635.png)
